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Compound of Interest

Compound Name: 3-Formylphenoxyacetic acid

Cat. No.: B1268867

CAS Number: 37748-09-7
IUPAC Name: 2-(3-formylphenoxy)acetic acid

This technical guide provides an in-depth overview of 3-Formylphenoxyacetic acid, a
molecule of interest in medicinal chemistry and drug development. This document details its
physicochemical properties, a representative synthesis protocol, and potential biological
activities, with a focus on its role as a scaffold for novel therapeutic agents. The information is
tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

3-Formylphenoxyacetic acid is an organic compound featuring a phenoxyacetic acid moiety
substituted with a formyl group at the meta position of the benzene ring. This substitution
pattern provides a unique scaffold for the synthesis of a variety of derivatives with potential
pharmacological activities.
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Property Value Source

Molecular Formula CoHsO4 --INVALID-LINK--
Molecular Weight 180.157 g/mol --INVALID-LINK--
Density 1.3+0.1 g/cm3 --INVALID-LINK--
Boiling Point 363.3+17.0 °C at 760 mmHg --INVALID-LINK--
Flash Point 150.8+14.4 °C --INVALID-LINK--
LogP 0.85 --INVALID-LINK--
SMILES gl;CC(:CC(:Cl)OCC(:O)O) --INVALID-LINK--

InChI=1S/C9H804/c10-5-7-2-
InChl 1-3-8(4-7)13-6-9(11)12/h1- ~-INVALID-LINK--
5H,6H2,(H,11,12)

Experimental Protocols
Representative Synthesis of Formylphenoxyacetic Acids

The synthesis of formylphenoxyacetic acids can be achieved through a two-step process
involving the alkylation of a hydroxybenzaldehyde with a bromoacetate ester, followed by
hydrolysis of the resulting ester. The following is a general procedure adapted from the
synthesis of the ortho-isomer, which can be applied to the synthesis of 3-formylphenoxyacetic
acid using 3-hydroxybenzaldehyde as the starting material.[1][2]

Step 1: Synthesis of the Ester Intermediate

o A mixture of the corresponding hydroxybenzaldehyde (10 mmol), a bromoacetate ester (e.g.,
methyl bromoacetate, 13 mmol), and potassium carbonate (K2COs, 20 mmol) in freshly
distilled dimethylformamide (DMF, 50 mL) is heated at 80 °C for 4 hours.[1]

 After cooling to room temperature, ethyl acetate (EtOAc, 200 mL) is added to the reaction
mixture.
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e The organic layer is washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate
(Na2S0a4), and the solvent is removed in vacuo.

e The crude ester can be purified by flash chromatography.
Step 2: Hydrolysis to the Carboxylic Acid

e The crude ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and sulfuric
acid (H2SOa4, 7.5 mL).

e The resulting mixture is refluxed for 4 hours.

» After cooling to room temperature, the solution is diluted with brine (200 mL) and extracted
with dichloromethane (CH2Clz, 3 x 100 mL).

e The combined organic layers are dried over anhydrous Naz2SOa4, and the solvent is
evaporated to yield the crude formylphenoxyacetic acid, which can be further purified by
recrystallization.
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A representative workflow for the synthesis of 3-Formylphenoxyacetic acid.
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Antimicrobial Susceptibility Testing: Broth Microdilution
Method

Phenoxyacetic acid derivatives have been reported to exhibit antimicrobial properties. The
Minimum Inhibitory Concentration (MIC) of 3-Formylphenoxyacetic acid against various
bacterial strains can be determined using the broth microdilution method.[3][4][5][6][7]

e Preparation of the Test Compound: A stock solution of 3-Formylphenoxyacetic acid is
prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter
plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

 Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the
inoculum is prepared by adjusting the turbidity of the bacterial suspension to a 0.5
McFarland standard, which is then further diluted to achieve a final concentration of
approximately 5 x 10> colony-forming units (CFU)/mL in each well.

¢ Inoculation and Incubation: Each well containing the serially diluted compound is inoculated
with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-
24 hours.

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth.
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MIC Determination Workflow
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Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Potential Biological Activities and Signaling
Pathways

Derivatives of phenoxyacetic acid have garnered attention for their diverse biological activities,
including their potential as Free Fatty Acid Receptor 1 (FFA1) agonists. FFAL, also known as
GPRA40, is a G-protein coupled receptor that is a promising target for the treatment of type 2
diabetes.

FFA1 Receptor Sighaling Pathway

Activation of FFAL by an agonist, such as a derivative of 3-Formylphenoxyacetic acid,
initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion
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(GSIS).[8][9][10][11][12] The primary signaling pathway involves the coupling of FFAL to the Gq
protein.

» Ligand Binding and Gq Protein Activation: The agonist binds to the FFA1 receptor, inducing a
conformational change that activates the associated Gq protein.

e PLC Activation and IP3/DAG Production: The activated Gaqg subunit stimulates
phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG).

o Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic
reticulum, leading to the release of stored calcium (Ca2*) into the cytoplasm. The increased
intracellular Ca2*, along with DAG, activates protein kinase C (PKC).

o Enhanced Insulin Secretion: The rise in intracellular Ca2* and the activation of PKC are key
events that potentiate the exocytosis of insulin-containing granules from pancreatic 3-cells,
but only in the presence of elevated glucose levels.

In some cellular contexts, FFA1 can also couple to Gs proteins, leading to the activation of
adenylyl cyclase, an increase in cyclic AMP (CAMP), and further potentiation of insulin
secretion.
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The Gqg-mediated signaling pathway of the FFA1 receptor.

Conclusion

3-Formylphenoxyacetic acid represents a versatile chemical scaffold with significant potential
for the development of novel therapeutic agents. Its physicochemical properties and
amenability to chemical modification make it an attractive starting point for the synthesis of
compound libraries for screening against various biological targets. The detailed experimental
protocols and an understanding of the potential signaling pathways, such as the FFA1 receptor
cascade, provide a solid foundation for researchers and drug development professionals to
explore the therapeutic possibilities of 3-formylphenoxyacetic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.rsc.org [rsc.org]
¢ 2. Organic Syntheses Procedure [orgsyn.org]
o 3. jetir.org [jetir.org]

e 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of
antimicrobial substances - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Broth Dilution Method for MIC Determination « Microbe Online [microbeonline.com]
e 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
o 7.researchgate.net [researchgate.net]

o 8. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1
Agonists - PMC [pmc.ncbi.nlm.nih.gov]

» 9. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
e 10. consensus.app [consensus.app]
e 11. pubs.acs.org [pubs.acs.org]

e 12. consensus.app [consensus.app]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1268867?utm_src=pdf-body
https://www.benchchem.com/product/b1268867?utm_src=pdf-body
https://www.benchchem.com/product/b1268867?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d4/ob/d4ob01194e/d4ob01194e1.pdf
http://orgsyn.org/demo.aspx?prep=cv5p0251
https://www.jetir.org/papers/JETIR2403722.pdf
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://www.researchgate.net/publication/5576597_Agar_and_broth_dilution_methods_to_determine_the_minimal_inhibitory_concentration_MIC_of_antimicrobial_substance
https://pmc.ncbi.nlm.nih.gov/articles/PMC11646431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11646431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10235965/
https://consensus.app/search/mechanisms-of-ffar1-signaling-in-pancreatic-%CE%B2-cell/hhl6AWfOQD-BgHeCwmGWWg/
https://pubs.acs.org/doi/10.1021/acs.jcim.2c00417
https://consensus.app/search/mechanisms-of-ffar1-signaling-in-pancreatic-%CE%B2-cell/ZVQeUr3CRfKWs1ql80JrSw/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [3-Formylphenoxyacetic Acid: A Technical Overview for
Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268867#3-formylphenoxyacetic-acid-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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